molecular formula C19H21FN2O4S B2742032 (1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane CAS No. 2108861-18-1

(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane

Cat. No. B2742032
CAS RN: 2108861-18-1
M. Wt: 392.45
InChI Key: QPKVBFPYDLHCLX-UHFFFAOYSA-N
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Description

(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C19H21FN2O4S and its molecular weight is 392.45. The purity is usually 95%.
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Scientific Research Applications

Catalysts in Enantioselective Reactions

Studies have demonstrated the utility of related bicyclic compounds as catalysts in enantioselective reactions. For instance, chiral oxazaphospholidine-borane complexes, which share structural similarities with the compound , have been used in the enantioselective borane reduction of ketones, highlighting the potential of such compounds in asymmetric synthesis (Brunel et al., 1994).

Structural and Conformational Studies

The structural and conformational aspects of similar bicyclic compounds have been extensively studied. For example, the conformation of the piperidine and pyrrolidine rings in certain azabicyclooctane derivatives has been elucidated, providing valuable information on the stereochemical preferences and stability of such systems (Li-min Yang et al., 2008).

Synthesis and Reactivity

Research has also focused on the synthesis and reactivity of bicyclic compounds, exploring their potential applications in creating novel chemical entities. For example, the synthesis of enantiomerically pure bicyclic pyrrolidine derivatives and their use as chiral auxiliaries in Michael-type reactions via enamines demonstrates the versatility of these compounds in synthetic organic chemistry (Martens & Lübben, 1991).

Electrophilic Fluorination Agents

Certain bicyclic compounds have been found to be effective as electrophilic fluorinating agents, underscoring their importance in the selective introduction of fluorine atoms into organic molecules. This application is critical in the development of pharmaceuticals and agrochemicals, where fluorine can significantly alter the biological activity of compounds (Banks et al., 1996).

properties

IUPAC Name

8-(5-fluoro-2-methoxyphenyl)sulfonyl-3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S/c1-25-18-7-4-13(20)9-19(18)27(23,24)22-14-5-6-15(22)11-17(10-14)26-16-3-2-8-21-12-16/h2-4,7-9,12,14-15,17H,5-6,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKVBFPYDLHCLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2C3CCC2CC(C3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane

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